(-)-N-Desmethyl Tramadol is synthesized from tramadol, which is itself derived from the combination of a cyclohexanol derivative and a methoxyphenyl moiety. The compound belongs to the class of drugs known as opioids, specifically acting as a weak mu-opioid receptor agonist. It is also classified under the category of serotonin-norepinephrine reuptake inhibitors, contributing to its analgesic effects by modulating neurotransmitter levels in the central nervous system .
The synthesis of (-)-N-Desmethyl Tramadol can be achieved through various methods, primarily focusing on the demethylation of tramadol. One common approach involves using chemical reagents that facilitate N-demethylation under controlled conditions.
The synthesis parameters are crucial for optimizing yield and purity, with reported yields often exceeding 80% under ideal conditions .
The molecular structure of (-)-N-Desmethyl Tramadol can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure:
(-)-N-Desmethyl Tramadol participates in several chemical reactions, primarily related to its metabolism and interactions with biological systems:
The rate of metabolism can vary based on individual factors such as genetic polymorphisms affecting enzyme activity (e.g., cytochrome P450 enzymes) that catalyze these reactions .
The mechanism of action for (-)-N-Desmethyl Tramadol involves multiple pathways:
Studies indicate that (-)-N-Desmethyl Tramadol may have a lower affinity for opioid receptors compared to tramadol but retains significant analgesic properties through its dual mechanism .
The physical and chemical properties of (-)-N-Desmethyl Tramadol are essential for understanding its behavior in pharmaceutical formulations:
(-)-N-Desmethyl Tramadol has several scientific applications:
(-)-N-Desmethyl Tramadol, systematically named as 3-((1R,2R)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol, is a primary phase I metabolite of the synthetic opioid analgesic tramadol. It is formed via N-demethylation of the parent compound’s tertiary amine group, resulting in the replacement of the N-methyl group with a hydrogen atom [2] [6]. This structural modification yields a molecular formula of C₁₅H₂₃NO₂ and a molecular weight of 249.36 g/mol, distinguishing it from the parent tramadol (C₁₆H₂₅NO₂, 263.38 g/mol) and the active O-desmethyl metabolite [8].
The compound exhibits chirality, existing as the (-)-enantiomer within the racemic metabolic mixture. Stereochemically, it retains the (1R,2R) configuration of the original tramadol molecule, which critically influences its receptor binding affinity. Unlike O-desmethyltramadol, (-)-N-Desmethyl Tramadol lacks the phenolic hydroxyl group necessary for high-affinity μ-opioid receptor binding. Instead, its primary nitrogen enables moderate interactions with monoamine transporters [6]. Enantioselective analyses confirm distinct pharmacological behaviors between (-) and (+) enantiomers, necessitating specialized chromatographic techniques like ultrafiltration-coupled LC-MS/MS for resolution [6].
Table 1: Structural Comparison of Tramadol and Key Metabolites
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|
Tramadol | C₁₆H₂₅NO₂ | 263.38 | Tertiary amine, methoxy group |
(-)-N-Desmethyl Tramadol | C₁₅H₂₃NO₂ | 249.36 | Secondary amine, methoxy group |
O-Desmethyltramadol (M1) | C₁₅H₂₃NO₂ | 249.36 | Tertiary amine, phenolic hydroxyl |
(-)-N-Desmethyl Tramadol is predominantly generated via hepatic metabolism mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6, which catalyze the N-demethylation of tramadol [3] [8]. This pathway competes with CYP2D6-mediated O-demethylation, which produces the pharmacologically active metabolite O-desmethyltramadol. Quantitative studies in equines reveal that intravenous tramadol administration (5 mg/kg) yields peak serum concentrations of (-)-N-Desmethyl Tramadol at 73.7 ± 12.9 ng/mL, while oral dosing (10 mg/kg) achieves 159 ± 20.4 ng/mL [1]. These concentrations substantially exceed those of O-desmethyltramadol in the same model, underscoring the metabolic predominance of N-demethylation.
The metabolite displays linear pharmacokinetics with an elimination half-life of 2.62 ± 0.49 hours in horses after oral administration [1]. In donkeys, intravenous tramadol (4 mg/kg) yields a clearance of 1.22 ± 0.27 L/h/kg for (-)-N-Desmethyl Tramadol, with an elimination half-life of 3.5 hours [2]. Its formation clearance correlates with hepatic CYP3A4 activity, explaining interindividual variability linked to enzyme inducers/inhibitors. Notably, (-)-N-Desmethyl Tramadol undergoes secondary metabolism to di-desmethylated species like N,O-didesmethyltramadol (M5), further mediated by CYP2D6 [8].
Table 2: Pharmacokinetic Parameters of (-)-N-Desmethyl Tramadol Across Species
Species | Dose (mg/kg) | Route | Cₘₐₓ (ng/mL) | Half-life (h) | Clearance (L/h/kg) | Source |
---|---|---|---|---|---|---|
Horse | 10 | Oral | 159 ± 20.4 | 2.62 ± 0.49 | Not reported | [1] |
Donkey | 4 | Intravenous | 268 ± 34 | 3.5 ± 0.8 | 1.22 ± 0.27 | [2] |
(-)-N-Desmethyl Tramadol serves as a critical biomarker in pharmacokinetic and pharmacogenomic research due to its generation via CYP3A4/CYP2B6, enzymes subject to genetic polymorphisms and drug interactions. Population pharmacokinetic models in older patients identify creatinine clearance as a covariate influencing tramadol metabolism to this metabolite, with reduced renal function decreasing its elimination [4]. This relationship is quantified by a 6.61% reduction in tramadol clearance per unit decrease in creatinine clearance, highlighting its utility in dose individualization studies [4].
Analytically, (-)-N-Desmethyl Tramadol enables the validation of enantioselective assays. Techniques like chiral LC-MS/MS achieve precise quantification in complex matrices (plasma, oral fluid, exhaled breath), with limits of detection reaching 5 ng/mL in biological samples [6] [7]. These methods reveal stereoselective distribution patterns; for instance, unbound plasma concentrations in humans show enantiomer-specific ratios after tramadol dosing [6].
Metabolite bridging studies further utilize (-)-N-Desmethyl Tramadol to explore interspecies metabolic scaling. Allometric modeling across horses, dogs, humans, and rodents demonstrates that its formation clearance does not follow simple body-weight-based scaling, indicating species-specific CYP expression or activity [5]. This has implications for preclinical-to-clinical translation, particularly in predicting active metabolite exposures. Recent research also explores its potential as an inactive tracer for assessing blood-brain barrier penetration of tramadol derivatives, leveraging its structural similarity but low receptor affinity [8].
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2